5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide
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Overview
Description
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide is a chemical compound with a unique structure that holds promising potential for scientific research. Its molecular structure includes a bromine atom, a thiolane ring with a dioxo group, and a furan ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide involves several steps, including the introduction of the bromine atom and the formation of the thiolane ring. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide include:
5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide: Shares a similar structure but with a different alkyl group.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N,2,5-trimethylbenzene-1-sulfonamide: Contains a thiolane ring with a dioxo group but a different aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-N-ethylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-2-13(8-5-6-18(15,16)7-8)11(14)9-3-4-10(12)17-9/h3-4,8H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXNUXHQYFYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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